Patent-Documented Utility as a Key Intermediate in BTK Inhibitor Synthesis (Roche WO2014/6066)
The compound is explicitly claimed as a downstream synthesis intermediate in Roche patent WO2014/6066 A1 (Paragraph 0397), which describes the preparation of Bruton's tyrosine kinase (BTK) inhibitors for oncology and autoimmune indications [1]. This patent linkage provides direct evidence of the compound's demonstrated utility in a defined industrial synthetic route, differentiating it from analogues not cited in comparable pharmaceutical patent literature. The compound's 1,2,3,5-tetrasubstitution pattern enables sequential functionalization: the nitro group can be reduced to an amine for subsequent amide coupling or heterocycle formation, while the chloro and fluoro substituents provide orthogonal leaving group abilities for stepwise SNAr reactions .
| Evidence Dimension | Documented pharmaceutical intermediate utility |
|---|---|
| Target Compound Data | Explicitly claimed in Roche WO2014/6066 A1 as an intermediate for BTK inhibitor synthesis |
| Comparator Or Baseline | Positional isomer 1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene (CAS 101646-02-0) and 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene: No comparable patent linkage to Roche BTK inhibitor program found in search results |
| Quantified Difference | Presence vs. absence of documentation in Roche WO2014/6066 patent family |
| Conditions | Patent literature analysis (WO2014/6066 A1) |
Why This Matters
For procurement in pharmaceutical process development, documented patent utility reduces due diligence burden and supports IP strategy compliance.
- [1] Roche Holding AG. (2014). WO2014/6066 A1: Heterocyclic compounds as BTK inhibitors. Paragraph 0397. View Source
